5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound contains multiple functional groups, including an azo group, a phenylmethylene group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves a multi-step process. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents like methanol and reagents such as hydrochloric acid and hydrazine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione include:
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
Substituted-Arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol: Exhibits antimicrobial and antiviral activities.
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
122351-96-6 |
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Molecular Formula |
C21H14ClN5OS |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H14ClN5OS/c22-16-8-12-18(13-9-16)24-25-19(14-4-2-1-3-5-14)23-17-10-6-15(7-11-17)20-26-27-21(29)28-20/h1-13H,(H,27,29) |
InChI Key |
DRJOTMACDRAIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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